molecular formula C12H12N2O B14436873 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- CAS No. 74199-49-8

1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-

Cat. No.: B14436873
CAS No.: 74199-49-8
M. Wt: 200.24 g/mol
InChI Key: MWJOCTMDTPLUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 2-methoxyphenyl group attached to the imidazole ring via an ethenyl linkage. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of imidazoles often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and ammonia or amines. This method is scalable and efficient for producing large quantities of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .

Scientific Research Applications

1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1H-Imidazole, 2-ethyl-
  • 1H-Imidazole, 1,2-dimethyl-
  • 1H-Indazole

Comparison: 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit enhanced stability and reactivity under certain conditions .

Properties

CAS No.

74199-49-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)ethenyl]imidazole

InChI

InChI=1S/C12H12N2O/c1-10(14-8-7-13-9-14)11-5-3-4-6-12(11)15-2/h3-9H,1H2,2H3

InChI Key

MWJOCTMDTPLUDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.